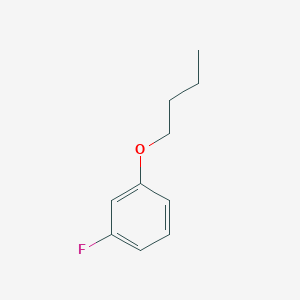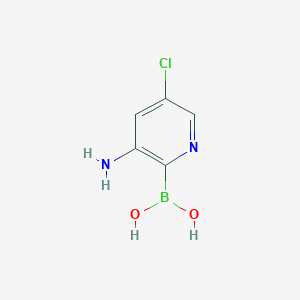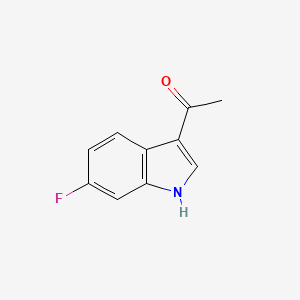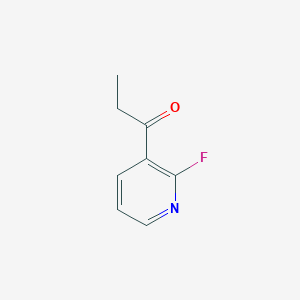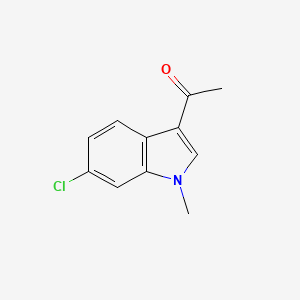
Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-
Overview
Description
“Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-” is a chemical compound with the molecular formula C11H10ClNO. It is a derivative of indole, which is a heterocyclic compound that is widely used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-” consists of an indole ring attached to a ketone group (ethanone) at the 1-position of the indole. The indole ring also has a chlorine atom and a methyl group attached at the 6-position .Scientific Research Applications
Synthesis and Antibacterial Activity
One stream of research involves the synthesis of novel 1H-indole derivatives, including compounds related to "Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-", to explore their antibacterial and antifungal activities. These studies often describe the chemical synthesis routes, structural characterization, and preliminary biological activity tests against various microbial strains. For instance, the synthesis of new indole derivatives has been reported, showing significant antimicrobial activity, which suggests their potential as leads for developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Antifungal and Anti-inflammatory Applications
Another research direction explores the synthesis of indole derivatives for evaluating their antifungal and anti-inflammatory properties. These compounds are synthesized through various chemical reactions, characterized, and then tested for their biological activities. The goal is to identify compounds with potent anti-inflammatory and antifungal effects, which could be further developed into therapeutic agents. As an example, a series of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives were prepared and evaluated for their anti-inflammatory activity, indicating the potential of such compounds in medical applications (Current Drug Discovery Technologies, 2022).
Synthesis for Material Science Applications
Research also extends to the synthesis of indole derivatives for applications in material science, such as the development of new catalysts or materials with specific properties. These studies include the synthesis of complex indole-based molecules and their characterization to understand their physical and chemical properties. For instance, research into iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines explores their catalytic behavior towards ethylene reactivity, demonstrating the versatility of indole derivatives in catalysis and material science (Journal of Organometallic Chemistry, 2007).
Environmental and Analytical Chemistry
Moreover, indole derivatives are investigated in environmental and analytical chemistry for the detection and quantitation of substances in samples, such as wastewater. This research area focuses on developing and validating analytical methodologies for monitoring various compounds, including psychoactive substances, in environmental matrices. For example, studies on the determination of new psychoactive substances in wastewater samples by liquid chromatography-tandem mass spectrometry include the analysis of indole derivatives, highlighting the importance of analytical methods in environmental monitoring (Talanta, 2015).
properties
IUPAC Name |
1-(6-chloro-1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)10-6-13(2)11-5-8(12)3-4-9(10)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVQERYUJPMFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-c]pyridin-2-amine](/img/structure/B3361946.png)
![Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3361965.png)
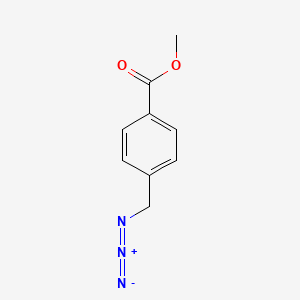



![5-amino-3-methyl-2H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B3361993.png)

![Pyrrolidine, 1-[[(dimethoxymethyl)imino]methyl]-](/img/structure/B3362007.png)
